(R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide

Description

Introduction to (R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide

Chemical Structure and Stereochemical Features

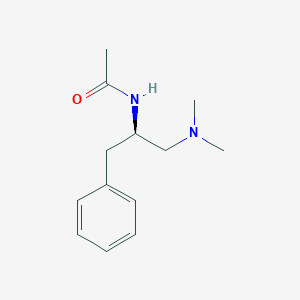

This compound (C₁₃H₂₀N₂O) features a propan-2-yl backbone with three distinct substituents: a dimethylamino group (-N(CH₃)₂) at position 1, a phenyl ring (-C₆H₅) at position 3, and an acetamide (-NHC(O)CH₃) at the central carbon (Figure 1). The (R)-configuration at the chiral center dictates its three-dimensional arrangement, which is critical for coordinating palladium catalysts and inducing enantioselectivity in C–H functionalization.

Key Structural Attributes:

- Molecular Formula : C₁₃H₂₀N₂O

- Molecular Weight : 220.31 g/mol

- SMILES : CC@HCC1=CC=CC=C1.NC(=O)C

- InChIKey : PXPSPBKAWKBCMJ-ZDUSSCGKSA-N (enantiomer-specific)

The dimethylamino group acts as a weakly coordinating directing group, while the acetamide moiety stabilizes transition states via hydrogen bonding. Stereochemical inversion to the (S)-enantiomer (as seen in Sigma-Aldrich’s MPAAM ligand) alters catalytic activity, underscoring the importance of absolute configuration.

Historical Context and Developmental Significance

The compound emerged from the Yu Group’s systematic ligand design efforts to overcome limitations in C–H activation. Early ligands like MPAA (monoprotected amino acids) enabled proximal C–H functionalization but struggled with remote sites and enantiocontrol. The introduction of MPAAm ligands, including this compound, marked a breakthrough by combining:

- Bifunctionality : The acetamide’s NH group hydrogen-bonds with substrates, while the dimethylamino group coordinates palladium.

- Steric Tuning : The phenyl group’s bulkiness prevents undesired β-hydride elimination, improving reaction yields.

This ligand class facilitated the first enantioselective C(sp³)–H arylation of cyclopropanecarboxylic acids, achieving up to 99.5% enantiomeric excess (ee). Its modular design inspired subsequent generations (e.g., MPAThio, Pyridine-Pyridone), expanding substrate scope and reaction conditions.

Current Research Priorities in Asymmetric Catalysis

Recent studies prioritize three areas:

Remote C–H Functionalization

The ligand enables meta-C–H arylation of 3-phenylpropanoic acids via a U-shaped palladium intermediate (Figure 2). For example, coupling with arylboron reagents yields biaryl products with >90% ee, critical for pharmaceutical intermediates. Challenges persist in alkylation due to β-hydride elimination, prompting investigations into modified boron reagents.

Sustainable Oxidants

Replacing toxic oxidants (e.g., Ag₂CO₃) with O₂ or H₂O₂ is a key focus. The ligand’s stability under aerobic conditions supports Pd(II)/Pd(0) redox cycling, enabling hydroxylation reactions with minimal byproducts.

Industrial Scalability

Continuous-flow reactors and ligand recovery strategies are being optimized. For instance, template-assisted synthesis recovers >75% of the ligand after cyclopropane arylation, reducing costs.

Figure 1: Structural Comparison of MPAAm Ligand Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Configuration | R at C2 | S at C2 |

| Pd Coordination | Favors Re face attack | Favors Si face attack |

| Application | Cyclopropane arylation | Amino acid functionalization |

Figure 2: Proposed Mechanism for meta-C–H Arylation

- Substrate Binding : The carboxylic acid group coordinates Pd(II), while the ligand’s NH aligns the meta-C–H bond.

- C–H Activation : Palladium inserts into the C–H bond, forming a six-membered cyclopalladated intermediate.

- Transmetalation : Arylboron reagent transfers the aryl group to palladium.

- Reductive Elimination : Biaryl product releases, regenerating Pd(II).

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

N-[(2R)-1-(dimethylamino)-3-phenylpropan-2-yl]acetamide |

InChI |

InChI=1S/C13H20N2O/c1-11(16)14-13(10-15(2)3)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,14,16)/t13-/m1/s1 |

InChI Key |

PXPSPBKAWKBCMJ-CYBMUJFWSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=CC=C1)CN(C)C |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)CN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the chiral intermediate, ®-1-(Dimethylamino)-3-phenylpropan-2-ol.

Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide.

Purification: The product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide may involve:

Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize efficiency.

Purification and Quality Control: Employing advanced purification methods and rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.

Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

Pathways Involved: It may influence signaling pathways related to pain and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogues with Dimethylamino Groups

Key Differences :

- Substituent Effects: The target compound lacks halogenation (cf. U-48800’s dichlorophenyl group) and triazine rings (cf.

- Chirality: The (R)-configuration distinguishes it from non-chiral derivatives like U-48800, which may influence receptor binding or metabolic stability.

Fluorinated and Bioactive Analogues

Key Differences :

- Fluorination : D-95’s trifluoroacetamide group enhances metabolic stability and lipophilicity compared to the target compound’s simple acetamide.

- Bioactivity : Ocfentanil’s piperidinyl-phenylethyl motif confers opioid receptor affinity, absent in the target compound.

Agrochemical and Coordination-Relevant Acetamides

Key Differences :

- Functional Groups: Alachlor’s chloro and methoxymethyl substituents are optimized for herbicidal activity, while the target compound’s dimethylamino group may favor coordination chemistry or chiral synthesis.

Biological Activity

(R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis, and therapeutic implications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 219.30 g/mol. Its structure features a dimethylamino group, a phenylpropan-2-yl backbone, and an acetamide functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily associated with its interactions with neurotransmitter systems. The presence of the dimethylamino group suggests potential modulation of synaptic transmission and pathways related to pain and inflammation. This compound may exhibit analgesic properties similar to those of conventional analgesics.

Analgesic Activity

Recent studies have indicated that this compound may function as a potent analgesic agent. In a study evaluating various acetamide derivatives, compounds structurally related to this compound were shown to possess significant analgesic effects when tested in vivo using the Eddy's hot plate method . The results demonstrated that these compounds could effectively reduce pain responses in animal models.

Interaction with Receptors

Research has focused on the binding affinity of this compound to specific receptors. These studies are essential for understanding how the compound influences physiological processes and identifying potential therapeutic targets. The compound's interaction with neurotransmitter receptors suggests it may modulate pain perception and inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological profile of this compound. The chiral nature of this compound implies that its (R)-enantiomer may exhibit distinct pharmacological properties compared to its (S)-counterpart. A comparative analysis with related compounds is presented in the following table:

| Compound Name | Structure | Key Differences |

|---|---|---|

| (S)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide | Chiral enantiomer | Different biological activity due to stereochemistry |

| N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide | Racemic mixture | Contains both enantiomers; potential for varied effects |

| N,N-Dimethylphenethylamine | Related amine structure | Lacks acetamide functionality; different pharmacological profile |

In Vivo Studies

In vivo studies have demonstrated the effectiveness of this compound in animal models. For instance, a study involving various acetamide derivatives showed that certain modifications could enhance analgesic efficacy significantly compared to traditional analgesics like Diclofenac .

Toxicological Profile

Investigations into the toxicological profile of this compound indicate that while it shows promise as an analgesic, careful evaluation of its safety profile is necessary. High doses have been associated with liver damage in other acetamides, highlighting the importance of dose optimization in therapeutic applications .

Q & A

Basic Research Questions

Q. How can (R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide be synthesized and validated for structural integrity?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, a protocol adapted from the synthesis of structurally related acetamides involves reacting a carboxylic acid derivative (e.g., phenylacetic acid) with an amine precursor in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent and triethylamine as a base . Post-synthesis, structural validation is achieved through 1H NMR spectroscopy (e.g., δ 2.24 ppm for dimethylamino protons and δ 1.98 ppm for the acetyl group, as reported for its enantiomer ). Additional confirmation can be obtained via X-ray crystallography, as demonstrated for analogous acetamide derivatives .

Q. What analytical techniques are critical for characterizing this compound’s stereochemical purity?

- Methodological Answer :

- Chiral HPLC or SFC : To distinguish the (R)-enantiomer from its (S)-counterpart, as enantiomers often exhibit divergent retention times.

- Optical Rotation : Compare experimental [α]D values with literature data for enantiopure standards.

- Vibrational Circular Dichroism (VCD) : Resolves absolute configuration by correlating experimental spectra with density functional theory (DFT)-predicted vibrational modes .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its efficacy in asymmetric catalysis?

- Methodological Answer : The (R)-configuration can significantly alter ligand-metal coordination geometry in catalytic systems. For instance, in Pd-catalyzed C–H arylation, enantiopure ligands like this compound may stabilize specific transition states, enhancing enantioselectivity. Researchers should compare catalytic outcomes (e.g., enantiomeric excess, turnover frequency) between (R)- and (S)-forms using kinetic studies and X-ray absorption spectroscopy (XAS) to probe metal-ligand interactions . Contradictory results in enantioselectivity may arise from off-cycle species (e.g., dimeric Pd complexes), which can be identified via ESI-MS and in situ IR spectroscopy .

Q. How can researchers resolve spectral contradictions during characterization (e.g., unexpected splitting in NMR signals)?

- Methodological Answer :

- Dynamic NMR (DNMR) : Investigate conformational exchange processes (e.g., hindered rotation of the dimethylamino group) by analyzing temperature-dependent NMR line-shape changes.

- 2D NOESY : Identify through-space interactions to confirm spatial arrangements of substituents.

- Computational Modeling : Use DFT to simulate NMR chemical shifts and compare with experimental data . For example, the diastereotopic protons in the propan-2-yl backbone may split into non-equivalent signals due to restricted rotation, a phenomenon observed in related structures .

Q. What computational strategies predict the compound’s behavior in supramolecular assemblies or host-guest systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., ion channels or enzymes) by simulating ligand-receptor binding free energies.

- Docking Studies : Use software like AutoDock Vina to predict binding poses, leveraging crystal structures of homologous proteins (e.g., potassium channels, as seen in ZM 181,037 analogs ).

- QM/MM Calculations : Combine quantum mechanics and molecular mechanics to study electronic effects during catalysis or binding .

Data Contradiction Analysis

Q. How should discrepancies between crystallographic data and spectroscopic results be addressed?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate X-ray diffraction data (e.g., bond lengths, dihedral angles) with NMR/IR results. For example, crystallography may reveal a planar amide group (as in related compounds ), while NMR detects dynamic behavior.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain packing effects that may not manifest in solution-phase spectroscopy .

Experimental Design Considerations

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., solvent polarity, temperature, stoichiometry). For instance, dichloromethane with triethylamine (as in ) may enhance coupling efficiency.

- Inline Analytics : Implement ReactIR or PAT (Process Analytical Technology) to monitor reaction progress and identify bottlenecks (e.g., intermediate degradation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.